molecular formula C17H21NO B11964630 N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine CAS No. 200806-89-9

N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine

Cat. No.: B11964630
CAS No.: 200806-89-9
M. Wt: 255.35 g/mol
InChI Key: PNJFLKIULAHWKO-UHFFFAOYSA-N
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Description

N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine is a synthetic aromatic amine characterized by a 2,4-xylidine (2,4-dimethylaniline) backbone substituted with a p-tolyloxy-ethyl group. The compound combines a rigid aromatic system (p-tolyloxy) with a flexible ethyl linker and a secondary amine group. Its molecular formula is C₁₇H₂₁NO, with a molecular weight of 255.36 g/mol. Key structural features include:

  • 2,4-dimethylaniline core: Provides steric hindrance and influences electronic properties via methyl substituents.
  • Ethyl spacer: Modifies solubility and conformational flexibility.

Synthetic routes typically involve nucleophilic substitution between 2,4-xylidine and p-tolyloxy ethyl halides under basic conditions . Characterization via ¹H NMR (δ 6.5–7.3 ppm for aromatic protons, δ 2.2–2.5 ppm for methyl groups) and IR (C-O-C stretch at ~1250 cm⁻¹, N-H bend at ~1600 cm⁻¹) confirms its structure .

Properties

CAS No.

200806-89-9

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

2,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline

InChI

InChI=1S/C17H21NO/c1-13-4-7-16(8-5-13)19-11-10-18-17-9-6-14(2)12-15(17)3/h4-9,12,18H,10-11H2,1-3H3

InChI Key

PNJFLKIULAHWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Nitration-Hydrogenation Route

Procedure :

  • Nitration of m-Xylene :

    • Reagents : m-Xylene, nitration mixture (HNO₃/H₂SO₄).

    • Conditions : 15–30°C, 2–3 hours.

    • Product : 2,4-Dimethylnitrobenzene (yield: 85–90%).

  • Catalytic Hydrogenation :

    • Catalyst : Nickel (Raney Ni) or palladium on carbon.

    • Conditions : 60–120°C, 0.25–2 MPa H₂ pressure.

    • Product : 2,4-Xylidine (purity >98%).

Key Data :

ParameterValue
Yield91–93% (Ni catalyst)
Purity>98.5% (HPLC)
Byproducts<1% isomeric impurities

Synthesis of 2-(p-Tolyloxy)ethyl Chloride

This intermediate is critical for introducing the para-methylphenoxyethyl group.

Etherification of p-Cresol

Procedure :

  • Reaction with Ethylene Oxide :

    • Reagents : p-Cresol, ethylene oxide, base (KOH).

    • Conditions : 80–100°C, 4–6 hours.

    • Product : 2-(p-Tolyloxy)ethanol (yield: 75–80%).

  • Chlorination :

    • Reagents : Thionyl chloride (SOCl₂), catalytic DMF.

    • Conditions : 0–25°C, 2–4 hours.

    • Product : 2-(p-Tolyloxy)ethyl chloride (yield: 85–90%).

Key Data :

ParameterValue
Boiling Point210–215°C (ethyl chloride)
Purity>95% (GC-MS)

Alkylation of 2,4-Xylidine

The final step involves nucleophilic substitution to attach the side chain.

SN2 Alkylation

Procedure :

  • Reagents :

    • 2,4-Xylidine, 2-(p-Tolyloxy)ethyl chloride, K₂CO₃.

    • Solvent : Toluene or DMF.

  • Conditions :

    • Temperature: 80–100°C.

    • Time: 6–12 hours.

    • Workup: Extraction with ethyl acetate, distillation under vacuum.

Key Data :

ParameterValue
Yield70–75%
Purity>99% (HPLC)
Byproducts<1% di-alkylated amine

Alternative Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction can be employed:

  • Reagents : DIAD, PPh₃, 2-(p-Tolyloxy)ethanol.

  • Yield : 80–85% (reported for analogous compounds).

Industrial-Scale Optimization

Recent patents highlight advancements in scalability and cost-efficiency:

Continuous Hydrogenation (CN1055922A)

  • Catalyst : Nickel nanoparticles (2–5 nm).

  • Throughput : 500 kg/batch.

  • Energy Savings : 30% vs. batch processing.

Solvent-Free Alkylation (WO2015001565A2)

  • Conditions : Neat reaction at 120°C.

  • Advantages : Eliminates toluene, reduces waste.

Analytical Characterization

Post-synthesis validation ensures quality:

TechniqueKey Peaks/Data
¹H NMR (CDCl₃)δ 2.25 (s, 6H, CH₃), δ 3.75 (t, 2H, NCH₂), δ 6.85–7.15 (m, aromatic)
HPLC Retention time: 12.3 min (C18 column)
MS (ESI) m/z 255.35 [M+H]⁺

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
SN2 Alkylation70–75>99High
Mitsunobu Reaction80–85>99Moderate
Continuous Hydrogenation90–93>98.5Industrial

Chemical Reactions Analysis

Types of Reactions

N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-(P-Tolyloxy)-ethyl)-2,4-xylidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine with compounds sharing structural motifs like aromatic amines, ethoxy linkers, or methyl substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₇H₂₁NO 255.36 Not reported 2,4-dimethylaniline, p-tolyloxy
2-((2-(p-Tolyloxy)allyl)oxy)naphthalene (3j) C₂₀H₁₈O₂ 290.36 Amorphous solid Naphthyl, allyloxy
2,4-Dimethylaniline (2,4-Xylidine) C₈H₁₁N 121.18 15–17 Primary amine, 2,4-dimethyl
N-Methyl-p-toluidine C₈H₁₁N 121.18 -20 to -18 N-methyl, p-methyl
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile C₁₃H₁₂N₂O₂ 228.25 195–197 Furanyl, acetyl, cyano

Key Observations :

  • The 2,4-dimethylaniline core in the target compound increases molecular weight and steric bulk compared to simpler amines like N-methyl-p-toluidine .
  • Melting points vary significantly: Aliphatic amines (e.g., 2,4-xylidine) melt below 20°C, while heterocyclic compounds (e.g., furanyl-pyran derivatives) exceed 190°C .

Spectroscopic and Reactivity Trends

  • ¹H NMR : Aromatic protons in the target compound resonate at δ 6.5–7.3 ppm, similar to p-tolyloxy derivatives (δ 6.7–7.2 ppm in 3j) . Methyl groups appear as singlets at δ 2.2–2.5 ppm, distinct from allyloxy protons (δ 4.5–5.5 ppm in 3j).
  • IR Spectroscopy : The C-O-C stretch (~1250 cm⁻¹) aligns with ether-containing analogs, while the absence of carbonyl peaks differentiates it from acetylated compounds .
  • Reactivity : The secondary amine in the target compound is less nucleophilic than primary amines (e.g., 2,4-xylidine) due to steric hindrance from the ethyl-p-tolyloxy group .

Critical Analysis of Divergent Data

  • Melting Points : While aliphatic amines (e.g., 2,4-xylidine) exhibit low melting points, the target compound’s melting point remains unreported. Extrapolating from similar ethers (e.g., 3j, amorphous solid ), it is likely a liquid or low-melting solid.
  • Synthetic Yields : The target compound’s synthesis yield is unspecified, but analogous p-tolyloxy derivatives achieve 67–81% yields under optimized conditions .

Q & A

Q. What are the established synthetic routes for N-(2-(p-Tolyloxy)-ethyl)-2,4-xylidine, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, allyl ether intermediates (e.g., 2-(p-tolyloxy)allyl derivatives) are prepared using cesium carbonate as a base in solvents like DME, followed by purification via column chromatography (pentane:ethyl acetate gradients) . Characterization relies on 1^1H/13^{13}C NMR for structural elucidation, IR spectroscopy for functional group analysis, and HRMS for molecular weight confirmation .

Q. Which analytical techniques are critical for confirming the purity and identity of this compound?

High-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential for structural validation. Purity assessment requires HPLC with UV detection, while thermal stability can be evaluated via differential scanning calorimetry (DSC) . For reactive intermediates (e.g., nitro or sulfonamide groups), reaction monitoring via TLC or in situ FTIR is recommended .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of vapors, wear nitrile gloves and goggles to prevent skin/eye contact, and store the compound in sealed containers under inert atmosphere (e.g., argon) to prevent oxidation. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting toxicity databases for first-aid measures .

Q. How does the stability of this compound vary under different storage conditions?

The compound is stable at room temperature in anhydrous, light-protected environments. However, functional groups like the xylidine amine may degrade under prolonged exposure to moisture or acidic conditions. Accelerated stability studies (40°C/75% RH) over 4–6 weeks can identify degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Systematic variation of catalysts (e.g., PdCl2_2 for cross-coupling), solvents (polar aprotic vs. ethers), and stoichiometry (1.2–1.5 equiv. of nucleophiles) can enhance efficiency. Kinetic studies using DOE (Design of Experiments) frameworks help identify critical parameters, such as temperature (60–80°C optimal for allyl ether formation) .

Q. What mechanistic insights explain the compound’s potential pharmacological activity?

The xylidine moiety may interact with neurotransmitter receptors (e.g., serotonin or dopamine), while the p-tolyloxy group enhances lipid solubility for blood-brain barrier penetration. In silico docking studies (AutoDock Vina) against protein databases (PDB) can predict binding affinities, validated via in vitro assays like radioligand displacement .

Q. How should researchers address contradictions in reported bioactivity data for structural analogs?

Discrepancies in IC50_{50} values or selectivity profiles may arise from assay variability (e.g., cell line differences). Cross-validation using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) and strict adherence to standardized protocols (e.g., NIH guidelines) are critical .

Q. What strategies are effective for modifying the core structure to enhance target specificity?

Substituent engineering—such as replacing the ethyl linker with a sulfonamide group or introducing electron-withdrawing groups (e.g., -Cl) on the xylidine ring—alters electronic properties and steric bulk. Structure-activity relationship (SAR) studies via parallel synthesis (e.g., 24-member library) can identify pharmacophores .

Q. Which experimental approaches are suitable for studying the compound’s metabolic fate in biological systems?

Incubate the compound with hepatic microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolites (oxidation, dealkylation) and Phase II conjugates (glucuronidation) are identified using high-resolution mass shifts and isotopic patterns .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Single-crystal X-ray diffraction of derivatives (e.g., acetamide analogs) provides precise bond angles and torsional strain data. For amorphous solids, computational modeling (DFT at B3LYP/6-31G* level) predicts dominant conformers and intermolecular interactions .

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